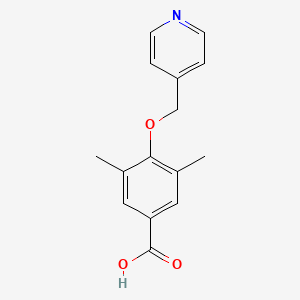
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a pyridinylmethoxy group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with 4-(bromomethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion of the benzoic acid attacks the bromomethyl group of the pyridine, resulting in the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridinylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 3,5-dimethyl-4-(pyridin-4-ylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The pyridinylmethoxy group may play a crucial role in binding to these targets, while the benzoic acid core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid: Similar structure but with the pyridinylmethoxy group at a different position.
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid: Contains two pyridinylmethoxy groups instead of one.
Uniqueness
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3,5-dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10-7-13(15(17)18)8-11(2)14(10)19-9-12-3-5-16-6-4-12/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
OOXJVUZFSILJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)
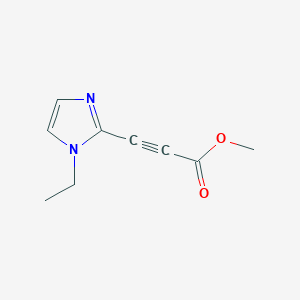
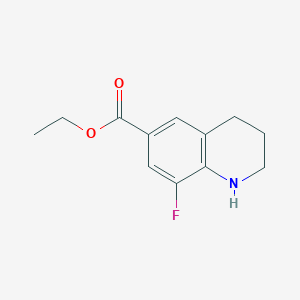

![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
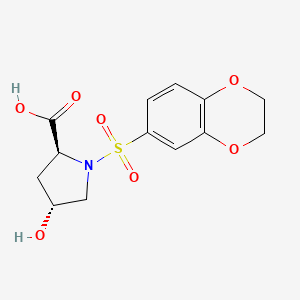
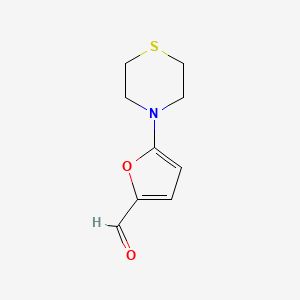
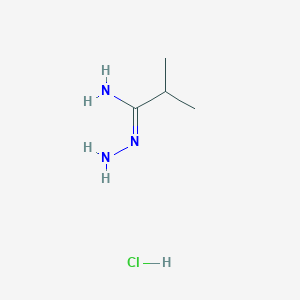
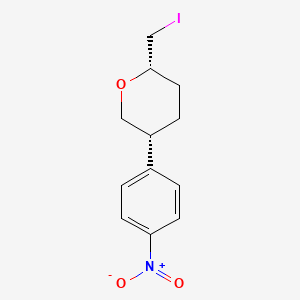
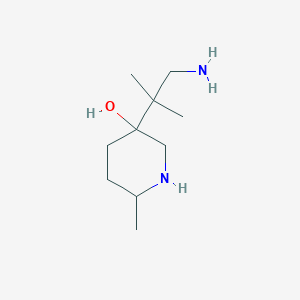
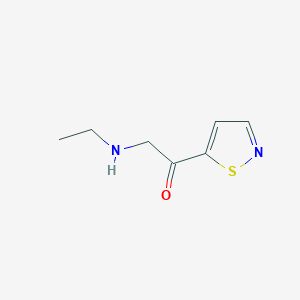
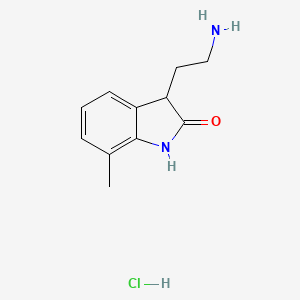
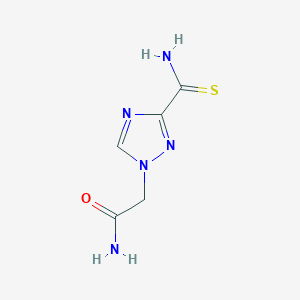
![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)
